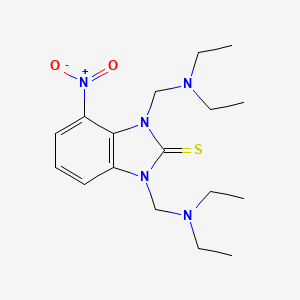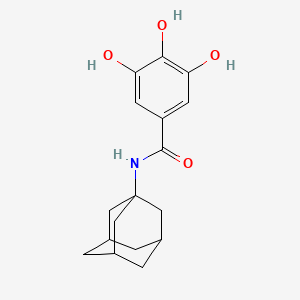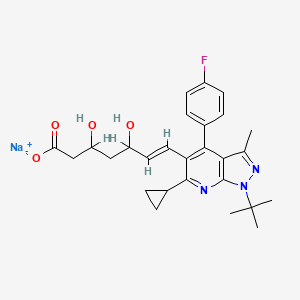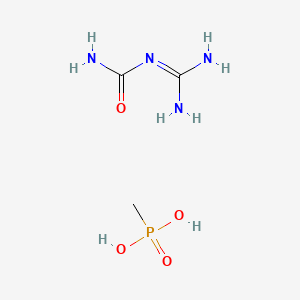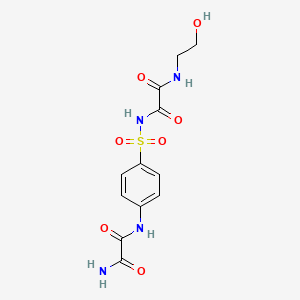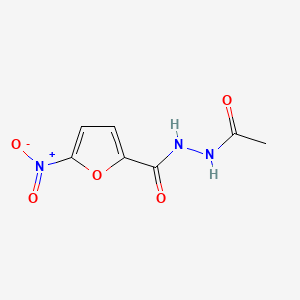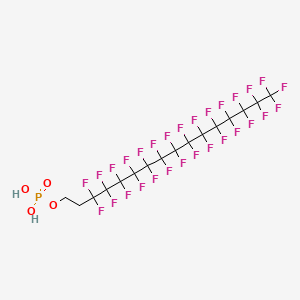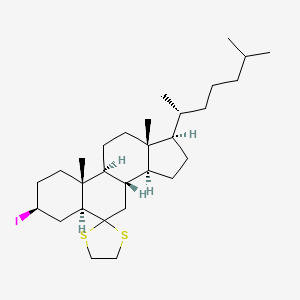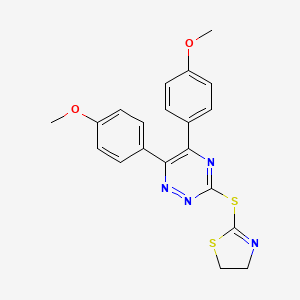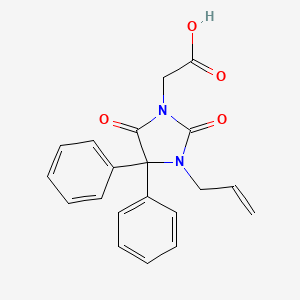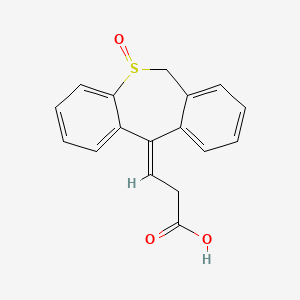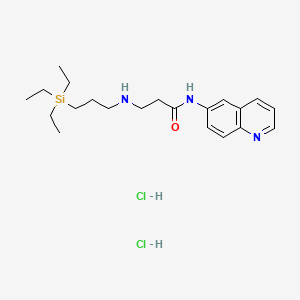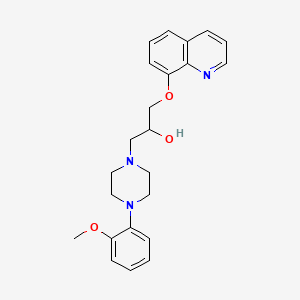
4-(2-Methoxyphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring, a quinoline moiety, and a methoxyphenyl group, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Attachment of the Quinoline Moiety: The quinoline group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with a quinoline derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is added through an electrophilic aromatic substitution reaction, using a methoxyphenyl halide and a suitable catalyst.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(2-Methoxyphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenated reagents, strong acids or bases, and catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline and piperazine derivatives.
Substitution: Various substituted quinoline and piperazine compounds.
科学研究应用
4-(2-Methoxyphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in binding studies and as a probe for biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(2-Methoxyphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial cell membranes, exhibiting antimicrobial properties.
相似化合物的比较
Similar Compounds
N-(2-Methoxyphenyl)-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine: This compound shares structural similarities with 4-(2-Methoxyphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol, including the methoxyphenyl and quinoline groups.
Other Piperazine Derivatives: Compounds with piperazine rings and various substituents, such as 1-(2-methoxyphenyl)piperazine, exhibit similar chemical properties and biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
85239-24-3 |
|---|---|
分子式 |
C23H27N3O3 |
分子量 |
393.5 g/mol |
IUPAC 名称 |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C23H27N3O3/c1-28-21-9-3-2-8-20(21)26-14-12-25(13-15-26)16-19(27)17-29-22-10-4-6-18-7-5-11-24-23(18)22/h2-11,19,27H,12-17H2,1H3 |
InChI 键 |
WXHMERXJWNMLKX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=C3N=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


